molecular formula C13H18O B1618783 Benzaldehyde, 4-hexyl- CAS No. 49763-69-1

Benzaldehyde, 4-hexyl-

Cat. No. B1618783
CAS RN: 49763-69-1
M. Wt: 190.28 g/mol
InChI Key: KRNAJRBXIMJEFF-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-hexyl- is a chemical compound with the formula C13H18O2 . It is a derivative of benzaldehyde, which is one of the simplest aromatic aldehydes and one of the most industrially useful .


Synthesis Analysis

The synthesis of substituted benzaldehydes, including Benzaldehyde, 4-hexyl-, can be achieved through a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another approach involves the catalytic hydrogenation of methyl benzoate to produce benzaldehyde . This process aligns with the principles of atom economy and green production .


Molecular Structure Analysis

The molecular structure of Benzaldehyde, 4-hexyl- is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 206.2808 .


Chemical Reactions Analysis

Benzaldehyde, the parent compound of Benzaldehyde, 4-hexyl-, is easily oxidized to benzoic acid . This oxidation can impede the desired reaction, so freshly distilled benzaldehyde is used . The concentration of reactants and temperatures of solutions are critical to obtaining a good yield .

Scientific Research Applications

Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives, including 4-hexyl-benzaldehyde, have been investigated for their use as linkers in solid phase organic synthesis. Such linkers facilitate the attachment of molecules to resins, enabling subsequent chemical transformations and the easy separation of products. This research highlighted the utility of benzaldehyde derivatives in synthesizing a range of compounds, such as secondary amines and amides, by derivatization with appropriate electrophiles. The cleavage of the desired product from the support is achieved with high yield and purity (Swayze, 1997).

Photocatalysis

Graphitic carbon nitride (g-C3N4) modified through thermal, chemical, and mechanical processes has been employed as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This study exemplifies the push towards green chemistry, utilizing water as a solvent and operating under ambient conditions with LED lighting. The modifications to g-C3N4 significantly enhanced photocatalytic activity, offering an environmentally friendly approach to benzaldehyde production (Lima et al., 2017).

Enzymatic Production

The enzymatic production of benzaldehyde from L-phenylalanine has been explored using a mutant form of 4-hydroxymandelate synthase. This biotechnological approach to benzaldehyde production leverages the natural metabolic pathways of microorganisms, offering a sustainable and efficient method. The engineered enzyme exhibited significantly higher activity compared to the wild type, demonstrating the potential of genetic and enzyme engineering in producing valuable chemical compounds (Takakura et al., 2022).

Catalysis

NiFe2O4 nanoparticles have been identified as an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. This research underscores the importance of developing novel catalytic materials that can drive chemical reactions efficiently while being recoverable and reusable, aligning with the principles of sustainable and green chemistry (Iraqui et al., 2020).

Safety and Hazards

Benzaldehyde, the parent compound of Benzaldehyde, 4-hexyl-, is classified as a flammable liquid and vapor. It is harmful if swallowed and causes digestive and respiratory tract irritation. It may cause central nervous system depression and kidney damage .

Future Directions

The synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, was achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate . This research underscores the potential for optimizing catalysts to enhance the efficiency and sustainability of benzaldehyde synthesis . Another study developed a novel strategy in which catalytic processes are suitable for the selective hydrogenation of benzaldehyde under visible light illumination .

properties

IUPAC Name

4-hexylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNAJRBXIMJEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068522
Record name Benzaldehyde, 4-hexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49763-69-1
Record name 4-Hexylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49763-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-hexyl-
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Record name Benzaldehyde, 4-hexyl-
Source EPA DSSTox
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Record name p-hexylbenzaldehyde
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Synthesis routes and methods

Procedure details

General procedure G was used to couple 8.1 mmols of 1-hexene to 5.4 mmols of 4-bromobenzaldehyde. 5.1 mmols of the title product was recovered after purification by flash chromatography. Spectral data was consistent with previously described compounds.
Quantity
8.1 mmol
Type
reactant
Reaction Step One
Quantity
5.4 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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